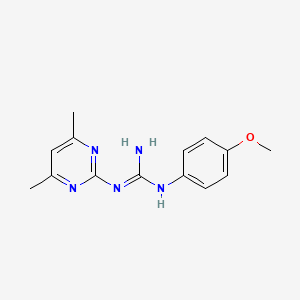

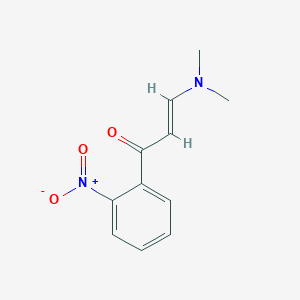

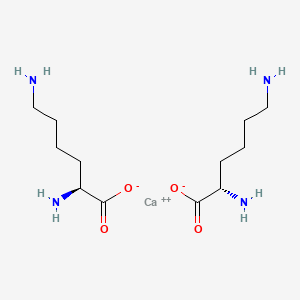

![molecular formula C15H17NO3 B1310309 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 879074-94-9](/img/structure/B1310309.png)

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine (MEPE) is an organic compound with a wide range of applications in scientific research. MEPE has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of beneficial effects in laboratory experiments.

Scientific Research Applications

Schiff Base Derivatives and Microbiological Evaluation

Research on Schiff base derivatives related to 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine has shown significant biological activity. The synthesis of Schiff bases from benzylidene derivatives has been explored for their microbiological effects. These compounds, incorporating phenoxy and amide groups, aim to achieve broad biological impacts, suggesting potential applications in the development of new antimicrobial agents (El-Malt, El-Sayed, Abdelkader, & Mahmoud, 2000).

Organotellurium Compounds and Spectral Characterization

The condensation of 3-(4-methoxyphenyltelluro)propylamine has led to the creation of organotellurium compounds with potential applications in materials science. These compounds are characterized by unique structural and spectral features, indicating their potential utility in the development of new materials with specialized properties (Raghavendra, Siddagangaiah, & Upreti, 2015).

Corrosion Inhibition

Novel Schiff bases synthesized from derivatives of this compound have been investigated for their corrosion inhibition effects on aluminum alloys in acidic mediums. This research demonstrates the compound's applicability in corrosion protection, highlighting its significance in materials science and engineering (Nazir, Akhter, Ali, & Shah, 2019).

Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These efforts are aimed at developing new pharmaceuticals to combat resistant microbial strains, illustrating the compound's potential in drug discovery and pharmacology (Singh, Kumar, Yadav, & Mishra, 2002).

Electrochromic Devices

Triphenylamine-containing ambipolar electrochromic materials with ether linkages derived from this compound have been synthesized, showing significant performance improvements over previous devices. This research indicates the compound's applicability in developing advanced electrochromic devices for energy-efficient displays and windows (Huang, Wu, Fan, & Liou, 2017).

Future Directions

The future directions for “3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine” and similar compounds could involve further exploration of their potential biological activities and applications in various industries . Additionally, the development of new synthesis methods could lead to the preparation of complex m-aryloxy phenols with functional groups that impart specific properties .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine involves several steps. It is likely to undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound may participate in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound may be exposed to reactive species like superoxide, peroxide, and singlet oxygen, or towards enzymes of microbes, plants, and animals .

Biochemical Analysis

Biochemical Properties

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may participate in electrophilic aromatic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers on other molecules . Additionally, it can undergo free radical bromination and nucleophilic substitution reactions, which are essential in organic synthesis . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Furthermore, its impact on gene expression can lead to changes in protein synthesis, altering cellular functions and responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form sigma bonds with electrophilic centers on biomolecules, generating positively charged intermediates that undergo further reactions . Additionally, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. For instance, it may undergo oxidation or other chemical transformations, affecting its long-term stability and efficacy . Studies have shown that its impact on cellular function can vary depending on the duration of exposure and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, it could lead to toxic or adverse effects, such as hepatotoxicity or renal toxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO), which play roles in its metabolism and degradation . These interactions can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic targets.

Properties

IUPAC Name |

3-[2-(4-methoxyphenoxy)ethoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIULEHIUHYCCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

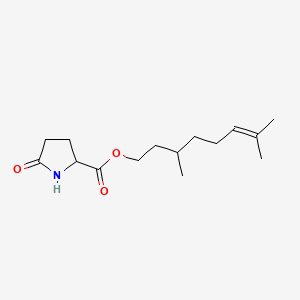

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)

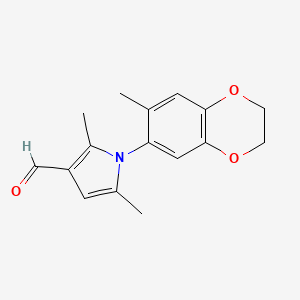

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)